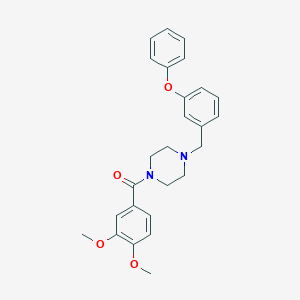
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine, also known as DPPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPPE is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mécanisme D'action
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine acts as a serotonin and dopamine receptor agonist, which leads to an increase in the release of these neurotransmitters. This increase in neurotransmitter release leads to an improvement in mood and cognitive function. 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to have an inhibitory effect on the reuptake of serotonin and dopamine, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to have a positive effect on mood and cognitive function in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has several advantages for lab experiments, including its high purity and well-defined mechanism of action. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, its high affinity for serotonin and dopamine receptors can make it difficult to study the specific effects of 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine on other neurotransmitter systems.
Orientations Futures
Future research on 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine could focus on its potential use in the treatment of neurodegenerative diseases, as well as its effects on other neurotransmitter systems. Additionally, research could focus on the development of more soluble forms of 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine to improve its use in lab experiments. Finally, research could explore the potential use of 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been synthesized through various methods, including the reaction of 1-(3,4-dimethoxyphenyl)piperazine with 3-phenoxybenzyl chloride in the presence of a base. Another method involves the reaction of 1-(3,4-dimethoxyphenyl)piperazine with 3-phenoxybenzaldehyde in the presence of a reducing agent. These methods have been optimized to yield high purity 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine.
Applications De Recherche Scientifique
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been studied for its potential therapeutic properties, including its use as an antidepressant, antipsychotic, and anxiolytic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to have a high affinity for serotonin and dopamine receptors, which are involved in mood regulation and cognitive function.
Propriétés
Nom du produit |
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine |
|---|---|
Formule moléculaire |
C26H28N2O4 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H28N2O4/c1-30-24-12-11-21(18-25(24)31-2)26(29)28-15-13-27(14-16-28)19-20-7-6-10-23(17-20)32-22-8-4-3-5-9-22/h3-12,17-18H,13-16,19H2,1-2H3 |
Clé InChI |
XAUFFTOFZKIRJJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane](/img/structure/B247702.png)





![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B247709.png)



![N-[2-(1H-Indol-3-yl)-ethyl]-2-m-tolyloxy-acetamide](/img/structure/B247717.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B247725.png)
![[4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone](/img/structure/B247726.png)